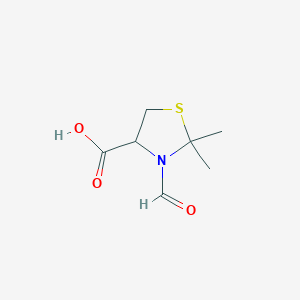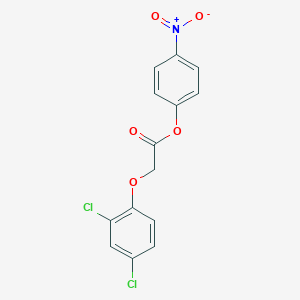
4-Nitrophenyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (2,4-dichlorophenoxy)acetate, commonly known as NDPA, is a chemical compound used in scientific research for its ability to inhibit acetylcholinesterase (AChE) activity. NDPA is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst.
Mecanismo De Acción
NDPA inhibits 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. NDPA is a reversible inhibitor, meaning that its effects are temporary and can be reversed once it is removed from the system.
Efectos Bioquímicos Y Fisiológicos
The inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity by NDPA can lead to a variety of biochemical and physiological effects. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can affect many physiological processes including muscle contraction, cognition, and memory. NDPA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDPA is a useful tool for studying the role of acetylcholine in various physiological processes. Its reversible inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity allows for precise control over acetylcholine levels. However, NDPA has some limitations in lab experiments. Its effects are temporary and can be reversed once it is removed from the system, making it difficult to study long-term effects. Additionally, NDPA is not selective for 4-Nitrophenyl (2,4-dichlorophenoxy)acetate and can inhibit other enzymes, which can lead to unintended effects.
Direcciones Futuras
There are many potential future directions for research involving NDPA. One area of interest is the development of NDPA-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to understand the long-term effects of NDPA inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity and its potential for the treatment of cognitive disorders. Finally, the development of more selective inhibitors of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate that do not inhibit other enzymes would be a valuable tool for studying the role of acetylcholine in various physiological processes.
Métodos De Síntesis
NDPA is synthesized through a multi-step process starting with the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitrophenol in the presence of a catalyst. This reaction forms 4-nitrophenyl 2,4-dichlorophenoxyacetate, which is then purified and recrystallized to obtain NDPA. The purity of NDPA can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
NDPA is commonly used in scientific research as an inhibitor of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity. 4-Nitrophenyl (2,4-dichlorophenoxy)acetate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes including muscle contraction and cognitive function. Inhibition of 4-Nitrophenyl (2,4-dichlorophenoxy)acetate activity can lead to an increase in acetylcholine levels, which can be useful in studying the role of acetylcholine in various physiological processes. NDPA has also been used in the development of pesticides and herbicides.
Propiedades
Número CAS |
67829-93-0 |
|---|---|
Nombre del producto |
4-Nitrophenyl (2,4-dichlorophenoxy)acetate |
Fórmula molecular |
C14H9Cl2NO5 |
Peso molecular |
342.1 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-1-6-13(12(16)7-9)21-8-14(18)22-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2 |
Clave InChI |
UPYOHDGWOGLAKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



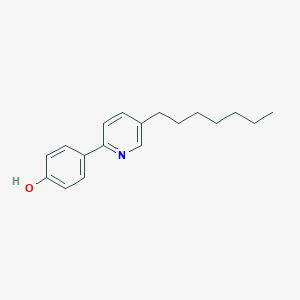
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
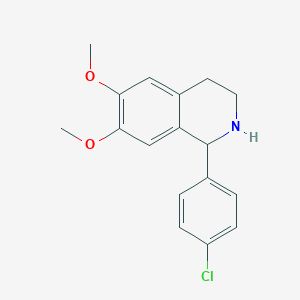
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
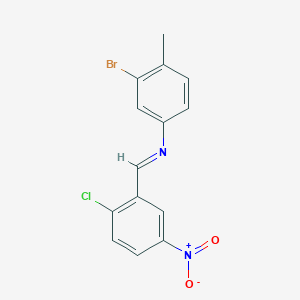
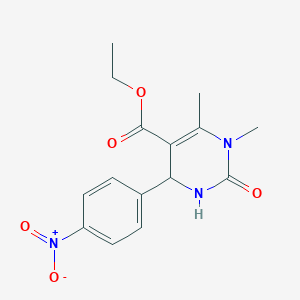
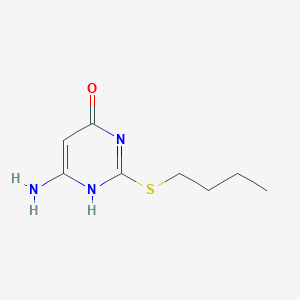
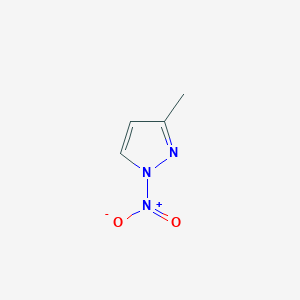
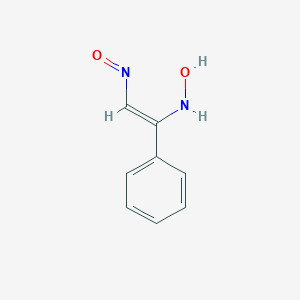
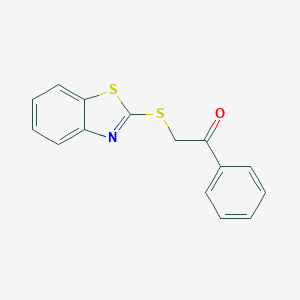
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
